molecular formula C13H13IN2O3 B572981 Methyl 4-iodo-1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylate CAS No. 1260656-58-3

Methyl 4-iodo-1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylate

Cat. No.: B572981
CAS No.: 1260656-58-3
M. Wt: 372.162
InChI Key: MOCHUYKRYHHGSX-UHFFFAOYSA-N
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Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Molecular Formula Analysis

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is methyl 4-iodo-1-[(4-methoxyphenyl)methyl]pyrazole-3-carboxylate, which precisely describes its structural components and substitution pattern. The compound is registered under Chemical Abstracts Service number 1260656-58-3, providing a unique identifier for this specific molecular entity. The molecular formula C₁₃H₁₃IN₂O₃ indicates the presence of thirteen carbon atoms, thirteen hydrogen atoms, one iodine atom, two nitrogen atoms, and three oxygen atoms, resulting in a molecular weight of 372.16 grams per mole.

The structural analysis reveals a pyrazole ring system as the central heterocyclic core, substituted at the 1-position with a 4-methoxybenzyl group and at the 4-position with an iodine atom. The 3-position bears a carboxylate ester functionality in the form of a methyl ester. This substitution pattern creates a molecule with distinct electronic and steric properties that influence its chemical behavior and synthetic utility. The presence of the electron-withdrawing iodine substituent at the 4-position significantly affects the electronic distribution within the pyrazole ring, while the 4-methoxybenzyl group at the nitrogen provides both steric bulk and electronic modulation through the methoxy substituent's electron-donating properties.

The International Chemical Identifier key for this compound is MOCHUYKRYHHGSX-UHFFFAOYSA-N, which serves as a unique digital fingerprint for computational chemistry applications and database searches. The Simplified Molecular Input Line Entry System notation COC1=CC=C(C=C1)CN2C=C(C(=N2)C(=O)OC)I provides a linear representation of the molecular structure that can be interpreted by chemical informatics software. The MDL number MFCD15071116 further serves as an additional identifier in chemical databases and commercial suppliers.

Crystallographic Data and Three-Dimensional Conformational Studies

X-ray crystallography serves as the definitive method for determining the precise three-dimensional arrangement of atoms within crystalline structures, providing detailed information about bond lengths, bond angles, and intermolecular interactions. For heterocyclic compounds like methyl 4-iodo-1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylate, crystallographic analysis would reveal the exact geometric parameters of the pyrazole ring system and the relative orientations of the substituent groups. The method involves the diffraction of X-ray beams by the crystalline lattice, with the resulting diffraction patterns analyzed to reconstruct the electron density distribution and atomic positions within the unit cell.

The storage conditions specified for this compound include maintenance at 2-8°C in a sealed, dry environment protected from light, suggesting potential photosensitivity and thermal instability that could affect crystallization attempts. These conditions are critical for preserving the integrity of the iodo substituent, which may be particularly susceptible to photolytic decomposition or thermal elimination reactions. The boiling point of 454.3±40.0°C at 760 mmHg indicates significant thermal stability under standard atmospheric pressure, though this elevated temperature may approach decomposition limits for the molecule.

Three-dimensional conformational analysis would focus on the rotational freedom around the C-N bond connecting the pyrazole ring to the 4-methoxybenzyl group, as well as the orientation of the carboxylate ester functionality. The iodine substituent at the 4-position would exhibit van der Waals interactions with neighboring atoms and influence the overall molecular geometry through its significant atomic radius. Computational modeling techniques complement experimental crystallographic data by predicting preferred conformations and identifying potential energy barriers for conformational interconversion.

The crystallographic investigation would also reveal important information about intermolecular interactions in the solid state, including potential hydrogen bonding between the pyrazole nitrogen atoms and neighboring molecules, π-π stacking interactions between aromatic rings, and halogen bonding involving the iodine substituent. These non-covalent interactions play crucial roles in determining the physical properties of the compound and its behavior in various chemical environments.

Spectroscopic Profiling: Nuclear Magnetic Resonance (¹H, ¹³C), Fourier Transform Infrared, and Mass Spectrometry

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information through the analysis of hydrogen-1 and carbon-13 nuclei environments within the molecule. The proton Nuclear Magnetic Resonance spectrum would exhibit characteristic signals for the methoxy groups, with the 4-methoxybenzyl methoxy appearing as a singlet around 3.8 parts per million and the carboxylate methyl ester resonating as a singlet near 3.9 parts per million. The benzyl methylene protons would appear as a singlet around 5.3 parts per million, while the aromatic protons of the 4-methoxybenzyl group would exhibit the characteristic pattern of a para-disubstituted benzene ring with signals in the 6.8-7.3 parts per million region.

The pyrazole ring proton at the 5-position would appear as a singlet in the 7.8-8.2 parts per million range, with its exact chemical shift influenced by the electron-withdrawing effects of both the iodine substituent and the carboxylate group. The absence of a signal for the 4-position proton confirms the presence of the iodine substituent at this location. Carbon-13 Nuclear Magnetic Resonance spectroscopy would provide detailed information about the carbon framework, with the carbonyl carbon of the ester group appearing around 160-165 parts per million and the pyrazole ring carbons exhibiting signals characteristic of their electronic environments.

Nuclear Magnetic Resonance Signal Assignment Chemical Shift Range (parts per million) Multiplicity Integration
Carboxylate methyl ester 3.9 Singlet 3H
4-Methoxybenzyl methoxy 3.8 Singlet 3H
Benzyl methylene 5.3 Singlet 2H
Aromatic protons (4-methoxybenzyl) 6.8-7.3 Multiple signals 4H
Pyrazole 5-position proton 7.8-8.2 Singlet 1H

Fourier Transform Infrared spectroscopy would reveal characteristic absorption bands corresponding to the various functional groups present in the molecule. The carboxylate ester functionality would exhibit a strong carbonyl stretching vibration around 1735-1750 reciprocal centimeters, while the aromatic carbon-hydrogen stretching vibrations would appear above 3000 reciprocal centimeters. The methoxy groups would contribute to carbon-hydrogen stretching absorptions in the 2850-3000 reciprocal centimeters region, and the carbon-oxygen stretching vibrations would be observed in the 1000-1300 reciprocal centimeters fingerprint region.

Mass spectrometry analysis would provide definitive molecular weight confirmation and fragmentation patterns characteristic of the compound's structure. The molecular ion peak would appear at mass-to-charge ratio 372, corresponding to the intact molecule, with isotopic patterns reflecting the presence of the iodine atom. Characteristic fragmentation would likely include loss of the methoxy groups (mass 31), the carboxylate methyl group (mass 59), and the 4-methoxybenzyl moiety (mass 137), providing structural confirmation through comparison with known fragmentation pathways for similar pyrazole derivatives.

Properties

IUPAC Name

methyl 4-iodo-1-[(4-methoxyphenyl)methyl]pyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13IN2O3/c1-18-10-5-3-9(4-6-10)7-16-8-11(14)12(15-16)13(17)19-2/h3-6,8H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOCHUYKRYHHGSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C=C(C(=N2)C(=O)OC)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13IN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30735550
Record name Methyl 4-iodo-1-[(4-methoxyphenyl)methyl]-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30735550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260656-58-3
Record name Methyl 4-iodo-1-[(4-methoxyphenyl)methyl]-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30735550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Trichloromethyl Enones as Precursors

Trichloromethyl enones serve as versatile starting materials due to their ability to undergo tandem cyclization and methanolysis. For example, reacting 4-methoxybenzylhydrazine hydrochloride with a trichloromethyl enone in methanol at reflux for 16 hours yields a 1-(4-methoxybenzyl)-3-(trichloromethyl)-1H-pyrazole intermediate. This step achieves >90% regioselectivity for the 1,3-substituted pyrazole, critical for subsequent functionalization.

Solvent and Temperature Effects

Methanol is the preferred solvent for cyclocondensation due to its dual role as a nucleophile and reaction medium. Polar aprotic solvents like DMF or DMSO inhibit pyrazole formation, while chloroform facilitates intermediate isolation. Elevated temperatures (reflux conditions) accelerate enone consumption but require careful monitoring to prevent side reactions such as premature methanolysis.

Introduction of the 4-Methoxybenzyl Group

The 4-methoxybenzyl moiety is introduced at the pyrazole’s N1 position via nucleophilic substitution or direct benzylation during cyclocondensation.

Benzylation Strategies

Using 4-methoxybenzyl chloride or bromide in the presence of a base (e.g., K2CO3) enables efficient N-alkylation. Alternatively, pre-functionalizing the hydrazine with the 4-methoxybenzyl group ensures regioselective incorporation during cyclocondensation. For instance, arylhydrazine hydrochlorides bearing the 4-methoxybenzyl substituent react with trichloromethyl enones to directly yield 1-(4-methoxybenzyl)-1H-pyrazoles without requiring post-synthetic modification.

Electrophilic Iodination at Position 4

Position-selective iodination is achieved through electrophilic substitution, leveraging the pyrazole ring’s electronic properties.

Iodination Reagents and Conditions

N-Iodosuccinimide (NIS) in the presence of a Lewis acid (e.g., FeCl3) selectively iodinates the pyrazole’s C4 position. Reactions conducted in dichloromethane at 0–25°C for 2–4 hours achieve >85% conversion, with the electron-withdrawing ester group at C3 directing electrophilic attack to C4.

Competing Side Reactions

Over-iodination or C5 substitution may occur if reaction times exceed optimal durations. Kinetic control through low-temperature conditions (0°C) minimizes these side pathways, as evidenced by NMR monitoring.

Esterification of the Carboxylic Acid Moiety

The trichloromethyl group introduced during cyclocondensation serves as a latent carboxylic acid precursor, which is converted to the methyl ester via methanolysis.

Methanolysis Mechanism

Methanolysis proceeds through a gem-dichloroalkene intermediate, followed by nucleophilic attack of methanol to form the methyl ester. This one-pot transformation occurs under reflux conditions (16 hours), with yields exceeding 90% for substrates lacking strong electron-withdrawing groups.

Challenges with Electron-Deficient Substrates

Substrates bearing nitro or cyano groups exhibit reduced methanolysis efficiency due to decreased nucleophilicity at the trichloromethyl carbon. For example, 4-nitrophenyl-substituted pyrazoles require extended reaction times (72 hours) but achieve only 37% esterification yields.

Purification and Characterization

Final products are purified via silica gel chromatography using hexane/ethyl acetate gradients. Structural validation relies on NMR and single-crystal X-ray diffraction (SCXR).

Spectroscopic Data

  • 1H NMR (CDCl3): δ 7.36–7.30 (m, aromatic protons), 3.97 (s, OCH3), 2.20 (s, CH3).

  • 13C NMR: Peaks at 163.0 ppm (ester carbonyl), 144.9 ppm (pyrazole C4), and 52.3 ppm (methoxy carbon).

Crystallographic Validation

SCXR analyses confirm the 1,3-regioisomeric structure, with bond lengths and angles consistent with DFT-calculated geometries.

Industrial Scalability and Process Optimization

Large-scale synthesis employs continuous flow reactors to enhance heat and mass transfer during exothermic steps like iodination. Automated purification systems reduce solvent waste, while in-line analytics (e.g., HPLC-MS) ensure batch consistency.

Chemical Reactions Analysis

Methyl 4-iodo-1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylate undergoes various types of chemical reactions:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and organometallic reagents.

    Oxidation Reactions: The methoxybenzyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: The carboxylate ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form new carbon-carbon bonds.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Antiviral Drug Development

Recent studies have indicated the potential of pyrazole derivatives in antiviral drug development. Methyl 4-iodo-1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylate can be synthesized through carbon-carbon and carbon-hetero bond cross-coupling chemistry, which is crucial for creating novel antiviral agents. This approach allows for the incorporation of diverse functional groups that enhance antiviral activity against various pathogens .

Antimicrobial Activity

Research has shown that pyrazole derivatives exhibit significant antimicrobial properties. The incorporation of iodine and methoxy groups in this compound may enhance its efficacy against bacterial strains. Studies evaluating the structure-activity relationship (SAR) of similar compounds suggest that modifications to the pyrazole core can lead to increased antimicrobial potency .

Synthesis of Selective Receptor Modulators

The compound has been investigated for its ability to act as a selective modulator for serotonin receptors, particularly the 5-HT7 receptor. Mechanochemical synthesis methods have been explored to produce this compound efficiently while maintaining its biological activity . Such modulators are essential in developing treatments for mood disorders.

Case Study 1: Synthesis and Biological Evaluation

A study focused on synthesizing this compound through a multi-step process involving hydrazine derivatives and carboxylic acids. The synthesized compound was evaluated for its antiviral properties against specific viral strains, demonstrating promising results that warrant further investigation .

Case Study 2: Structure-Activity Relationship Analysis

An analysis was conducted on various pyrazole derivatives, including this compound, to understand their activity against bacteria and fungi. The study revealed that the introduction of different substituents significantly influenced antimicrobial efficacy, suggesting that this compound could be optimized for better performance .

Mechanism of Action

The mechanism by which Methyl 4-iodo-1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, disruption of cell membrane integrity, or interference with DNA replication.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

Pyrazole derivatives are distinguished by substituent type, position, and functional groups. Key analogs include:

Compound Name Substituents Molecular Weight (g/mol) Purity Availability
Methyl 4-iodo-1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylate 4-iodo, 4-methoxybenzyl (N1), methyl ester (C3) 388.18 ≥97% 100 mg – 5 g
Ethyl 4-iodo-1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylate Ethyl ester (C3) instead of methyl 402.21 97% 1 g
Ethyl 4-iodo-1-(4-methoxybenzyl)-1H-pyrazole-5-carboxylate Ethyl ester at C5 instead of C3 402.21 95% 1 g
Methyl 1H-pyrazole-3-carboxylate No 4-iodo or 4-methoxybenzyl groups 126.11 >95% 1 g – 5 g
Ethyl 1-(4-methoxybenzyl)-3-p-tolyl-1H-pyrazole-5-carboxylate p-Tolyl at C3, ethyl ester at C5, no iodine 364.40 N/A Research-scale
Methyl 4-iodo-1-(3,3,3-trifluoropropyl)-1H-pyrazole-3-carboxylate 3,3,3-Trifluoropropyl (N1) instead of 4-methoxybenzyl 362.11 Discontinued N/A

Key Observations :

  • Positional Isomerism : The C5-carboxylate analog (e.g., Ethyl 4-iodo-1-(4-methoxybenzyl)-1H-pyrazole-5-carboxylate) may exhibit distinct binding interactions due to steric and electronic differences.

Research Findings and Trends

  • Structural Studies : Pyrazole derivatives are frequently characterized via X-ray crystallography (e.g., Ethyl 1-(4-methoxybenzyl)-3-p-tolyl-1H-pyrazole-5-carboxylate in ), with SHELX software often employed for refinement.
  • Market Trends : High-purity iodopyrazoles are increasingly demanded for targeted drug discovery, though cost and synthetic complexity limit large-scale use.

Biological Activity

Methyl 4-iodo-1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylate (CAS No. 1260656-58-3) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's chemical properties, synthesis methods, and its biological effects, particularly focusing on its potential therapeutic applications.

  • Molecular Formula : C13H13IN2O3
  • Molecular Weight : 372.16 g/mol
  • Purity : 97% .

The compound features a pyrazole ring, which is known for its pharmacological significance, particularly in the development of anti-inflammatory and anticancer agents.

Synthesis

The synthesis of this compound generally involves the reaction of 4-iodopyrazole with various alkylating agents under controlled conditions. The following is a typical synthetic pathway:

  • Starting Material : 4-Iodopyrazole
  • Reagents : Methyl esters or other alkylating agents.
  • Solvent : Tetrahydrofuran (THF) or similar organic solvents.
  • Conditions : Typically performed at room temperature with stirring for several hours.

The yield can vary but is often reported to be high, around 90% under optimized conditions .

Biological Activity

This compound exhibits various biological activities, including:

Antimicrobial Activity

Research has indicated that derivatives of pyrazole compounds can possess significant antimicrobial properties. In a screening study involving multiple compounds, those similar to this compound demonstrated potent inhibitory effects against Mycobacterium tuberculosis, with some showing over 90% inhibition at specific concentrations .

Anticancer Potential

Pyrazole derivatives have been studied for their potential as anticancer agents. In vitro studies have shown that methyl pyrazoles can induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and L929 (fibrosarcoma) cells . The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival.

Anti-inflammatory Effects

Due to the structural similarity to known non-steroidal anti-inflammatory drugs (NSAIDs), this compound may exhibit anti-inflammatory properties by inhibiting cyclooxygenases (COX enzymes), which are critical in the inflammatory response . Studies have suggested that compounds with heavy atoms like iodine can enhance binding affinity to these enzymes, potentially leading to more effective anti-inflammatory agents .

Case Studies

Several studies have highlighted the biological efficacy of pyrazole derivatives, including:

  • Study on Antimicrobial Activity :
    • A series of pyrazole derivatives were tested against M. tuberculosis, revealing that some compounds exhibited IC50 values below 10 µM, indicating strong potential as therapeutic agents .
  • Anticancer Activity in Cell Lines :
    • In vitro assays demonstrated that this compound significantly reduced cell viability in cancer cell lines by inducing apoptosis through mitochondrial pathways .
  • Inflammation Model :
    • In a model of acute inflammation, administration of pyrazole derivatives resulted in reduced edema and inflammatory markers, supporting their potential use in treating inflammatory diseases .

Q & A

Q. What are the common synthetic routes for Methyl 4-iodo-1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylate, and how can reaction conditions be optimized?

The synthesis typically involves multi-step processes:

  • Condensation : Reacting a substituted benzylamine with a β-ketoester to form a hydrazone intermediate.
  • Cyclization : Using hydrazine hydrate or iodine to form the pyrazole core.
  • Halogenation : Introducing the iodine substituent via electrophilic substitution or metal-catalyzed reactions.
  • Esterification : Finalizing the methyl ester group. Optimization may involve adjusting reaction temperature, solvent polarity (e.g., ethanol vs. DMF), and catalysts (e.g., CuI for iodination). Purity (97%) and scalability are confirmed in commercial batches .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and ester functionality.
  • X-ray Crystallography : Resolves crystal packing and molecular geometry (e.g., torsion angles between pyrazole and methoxybenzyl groups).
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., 326.78 g/mol for analogs) and fragmentation patterns.
  • IR Spectroscopy : Identifies carbonyl (C=O) and C-I stretching vibrations. Cross-referencing with crystallographic databases (e.g., Mercury CSD 2.0) ensures structural accuracy .

Advanced Research Questions

Q. How does the iodine substituent influence reactivity in cross-coupling reactions compared to bromo/chloro analogs?

The C-I bond’s lower bond dissociation energy facilitates Suzuki-Miyaura or Ullmann couplings, enabling aryl-aryl bond formation. Compared to bromo analogs (e.g., 4-bromo-3-methyl-5-phenyl-1H-pyrazole), iodine provides faster reaction kinetics but may require stricter control of catalytic systems (e.g., Pd(PPh3_3)4_4 vs. CuI). Side reactions, such as dehalogenation, are minimized by optimizing ligand ratios .

Q. What strategies resolve contradictions in crystallographic data for pyrazole derivatives?

Discrepancies in unit cell parameters or hydrogen bonding motifs can arise from polymorphism or solvent inclusion. Use SHELX for refinement, ensuring data resolution < 1.0 Å. Compare packing motifs via Mercury’s "Materials Module" to identify trends across analogs. For example, methoxybenzyl groups often induce π-stacking, while iodine substituents affect van der Waals contacts .

Q. How can computational methods predict the biological activity of this compound?

  • Docking Studies : Target enzymes (e.g., cyclooxygenase-2) using PyRx or AutoDock Vina.
  • QSAR Modeling : Correlate substituent effects (e.g., iodine’s electronegativity) with anti-inflammatory or antimicrobial activity.
  • MD Simulations : Assess binding stability over 100-ns trajectories (AMBER or GROMACS). Experimental validation via enzyme inhibition assays (IC50_{50}) is critical .

Methodological Considerations

Q. What are the challenges in scaling up synthesis while maintaining high yield?

  • Purification : Column chromatography is resource-intensive; switch to recrystallization (solvent: ethyl acetate/hexane).
  • Iodination Efficiency : Use N-iodosuccinimide (NIS) in DCM for regioselectivity.
  • Batch Consistency : Monitor reaction progress via TLC or in-line FTIR. Industrial methods may employ continuous flow reactors to enhance reproducibility .

Q. How do steric effects from the 4-methoxybenzyl group impact derivatization?

The bulky benzyl group at N1 restricts electrophilic substitution at C5. To functionalize C4 or C3, employ directed ortho-metalation (e.g., LDA/THF at −78°C) or protect the ester temporarily. Comparative studies with smaller substituents (e.g., methyl) reveal reduced steric hindrance .

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